Cas no 85411-35-4 (Saframycin R)

Saframycin R structure
Productnaam:Saframycin R
Saframycin R Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetic acid,2-hydroxy-,(6S,7R,9R,14aS,15R)-7-cyano-9-[[(1,2-dioxopropyl)amino]methyl]-6,7,9,10,13,14,14a,15-octahydro-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-1-ylester
- Acetic acid,2-hydroxy-,(6S,7R,9R,14aS,15R)-7-cyano-9-[[(1,2-dioxopropyl)amino]methyl]-6,7,9,10,13,14,14a,15-octahydro-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-
- saframycin R
- [(1S,2S,10R,12R,13R)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
- 106209-14-7
- 7-Cyano-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-9-[(2-oxopropanamido)methyl]-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-1-yl hydroxyacetate
- 85411-35-4
- Acetic acid, hydroxy-, 7-cyano-9-(((1,2-dioxopropyl)amino)methyl)-1,5,6,7,9,14,14a,15-octahydro-10-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-1,4-dioxo-6,15-imino-4H-isoquino(3,2-b)(3)benzazocin-13-yl ester, (6S-(6-alpha,7-alpha,9-beta,14a-alpha,15-alpha))-
- DTXSID10909959
- Saframycin R
-
- Inchi: 1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42)/t17-,18+,19+,20+,24-/m1/s1
- InChI-sleutel: GATZXGIUISULHU-WDDJOWQOSA-N
- LACHT: O(C(CO)=O)C1=C(C(C)=C(C2=C1[C@H]1[C@@H]3CC4C(C(C)=C(C(C=4[C@H](CNC(C(C)=O)=O)N3[C@@H](C#N)[C@@H](C2)N1C)=O)OC)=O)O)OC
Berekende eigenschappen
- Exacte massa: 622.227
- Monoisotopische massa: 622.227
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 45
- Aantal draaibare bindingen: 8
- Complexiteit: 1430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 196
- XLogP3: 0.1
Experimentele eigenschappen
- Dichtheid: 1.48
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.653
Saframycin R Gerelateerde literatuur
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
85411-35-4 (Saframycin R) Gerelateerde producten
- 1111108-08-7(5-(2,3-dichlorophenyl)-1H-pyrimidin-2-one)
- 116342-63-3(Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate)
- 2121511-52-0(5-Bromo-2-isopropoxypyridine-3-boronic acid)
- 2171986-12-0(3-(methoxymethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)
- 1861293-13-1(2-methyl-2-(propan-2-yloxy)propanal)
- 937638-61-4((3-Iodo-5-methylphenyl)methanol)
- 2137559-40-9(5-amino-1-(3-fluorophenyl)methylpiperidin-2-one)
- 1677696-98-8(methyl 2-{2-(4-chlorophenyl)ethylamino}benzoate)
- 1342690-16-7(1-(3-Chlorophenyl)pent-4-en-1-one)
- 946371-26-2(ethyl 4-4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-ylbenzoate)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
